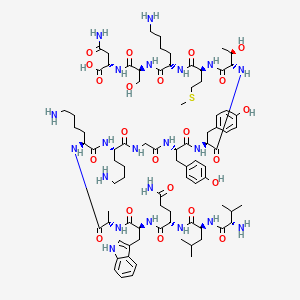
H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH” is a peptide composed of 16 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as valine, leucine, glutamine, tryptophan, alanine, lysine, glycine, tyrosine, threonine, methionine, and asparagine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can efficiently produce large quantities of peptides with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, converting them to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Peptides like “H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide bond formation.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.
Industry: Used in the development of biomaterials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including receptors, enzymes, and other proteins. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses. The specific pathways involved depend on the peptide’s sequence and the target receptor.
Comparación Con Compuestos Similares
Similar Compounds
- H-Ala-Gly-Ser-Glu-Val-Thr-Gly-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH
- H-Val-Leu-Gln-Trp-Ala-Lys-Lys-Gly-Tyr-Tyr-Thr-Met-Lys-Ser-Asn-OH
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Variations in the amino acid sequence can lead to differences in biological activity, stability, and interactions with molecular targets.
This detailed article provides a comprehensive overview of the compound “this compound,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C84H129N21O22S |
|---|---|
Peso molecular |
1817.1 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C84H129N21O22S/c1-44(2)36-60(102-82(124)69(90)45(3)4)78(120)98-58(29-30-66(88)110)75(117)101-63(39-50-41-91-54-17-9-8-16-53(50)54)77(119)93-46(5)71(113)95-56(19-11-14-33-86)73(115)96-55(18-10-13-32-85)72(114)92-42-68(112)94-61(37-48-21-25-51(108)26-22-48)79(121)100-62(38-49-23-27-52(109)28-24-49)80(122)105-70(47(6)107)83(125)99-59(31-35-128-7)76(118)97-57(20-12-15-34-87)74(116)104-65(43-106)81(123)103-64(84(126)127)40-67(89)111/h8-9,16-17,21-28,41,44-47,55-65,69-70,91,106-109H,10-15,18-20,29-40,42-43,85-87,90H2,1-7H3,(H2,88,110)(H2,89,111)(H,92,114)(H,93,119)(H,94,112)(H,95,113)(H,96,115)(H,97,118)(H,98,120)(H,99,125)(H,100,121)(H,101,117)(H,102,124)(H,103,123)(H,104,116)(H,105,122)(H,126,127)/t46-,47+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-/m0/s1 |
Clave InChI |
FEKFZFYNGZUSDB-VRFBUUBZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















